5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride

CAS No.: 2241140-95-2

Cat. No.: VC4437814

Molecular Formula: C7H7ClO4S2

Molecular Weight: 254.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241140-95-2 |

|---|---|

| Molecular Formula | C7H7ClO4S2 |

| Molecular Weight | 254.7 |

| IUPAC Name | 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |

| Standard InChI Key | MNNTXNSTMRXHOY-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

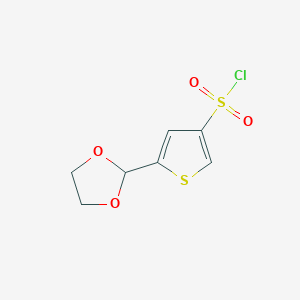

The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 3-position with a sulfonyl chloride () group and at the 5-position with a 1,3-dioxolane ring. The dioxolane moiety, a cyclic acetal derived from ethylene glycol, enhances solubility in polar solvents and modulates electronic effects on the thiophene ring .

Key structural identifiers include:

-

SMILES:

C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl -

InChIKey:

MNNTXNSTMRXHOY-UHFFFAOYSA-N -

IUPAC Name: 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride .

The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The dioxolane ring’s electron-donating properties stabilize the thiophene ring, influencing regioselectivity in subsequent reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step routes:

Step 1: Thiophene Functionalization

A thiophene derivative undergoes electrophilic substitution to introduce the dioxolane group. For example, 3-bromothiophene may react with ethylene glycol under acid catalysis to form 5-(1,3-dioxolan-2-yl)thiophene.

Step 2: Sulfonation and Chlorination

The sulfonyl chloride group is introduced via chlorosulfonation. Reaction with chlorosulfonic acid () at controlled temperatures (0–5°C) yields the sulfonyl chloride :

Step 3: Purification

Crude product is purified via recrystallization or column chromatography, achieving >95% purity .

Industrial-Scale Production

Industrial processes optimize for yield and safety:

-

Continuous Flow Reactors: Minimize exothermic risks during chlorosulfonation .

-

Green Solvents: Replace chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles () to form sulfonamides () or sulfonate esters ():

Examples:

-

Pharmaceutical Intermediates: Synthesis of protease inhibitors via sulfonamide formation .

-

Polymer Chemistry: Crosslinking agents in sulfonated polymers for ion-exchange membranes .

Cross-Coupling Reactions

The thiophene core participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct conjugated systems for optoelectronic materials .

Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 254.7 g/mol | |

| Density | 1.580 g/cm³ (predicted) | |

| Solubility | Limited data; soluble in DMSO, THF | |

| Stability | Hygroscopic; decomposes above 200°C |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume